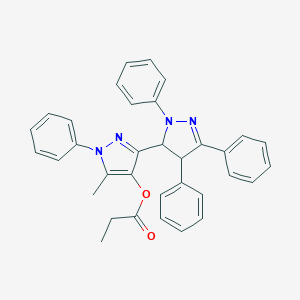![molecular formula C18H28IN3O4 B283205 2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE](/img/structure/B283205.png)
2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with a molecular formula of C18H28IN3O4 and a molecular weight of 477.3 g/mol. This compound is characterized by the presence of an ethoxy group, an iodine atom, and a morpholinyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE involves multiple steps, typically starting with the preparation of the core phenoxyacetamide structureIndustrial production methods often involve the use of advanced techniques such as palladium-catalyzed coupling reactions and selective iodination processes.
Chemical Reactions Analysis
2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Scientific Research Applications
2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications .
Comparison with Similar Compounds
2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE can be compared with other similar compounds, such as:
2-[2-iodo-6-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
N-cyclohexyl-2-[2-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide: This compound has a cyclohexyl group instead of an iodine atom.
The unique combination of functional groups in this compound gives it distinct properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C18H28IN3O4 |
|---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H28IN3O4/c1-2-25-16-11-14(10-15(19)18(16)26-13-17(20)23)12-21-4-3-5-22-6-8-24-9-7-22/h10-11,21H,2-9,12-13H2,1H3,(H2,20,23) |
InChI Key |
CTKZGVXBCBNHFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)I)OCC(=O)N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)I)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Methoxybenzylidene)-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283123.png)
![7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283124.png)
![7-Benzylidene-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283127.png)
![3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283128.png)
![3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283129.png)
![Ethyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283130.png)

![Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283133.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283136.png)
![1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283137.png)
![4-(4-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1',3'-dioxospiro[1H-pyrazole-5,2'-indane]](/img/structure/B283139.png)
![ethyl 4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1',3'-dioxospiro[1H-pyrazole-5,2'-indane]-3-carboxylate](/img/structure/B283140.png)
![1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283141.png)
![3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283144.png)
